![molecular formula C14H16N2 B13616960 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({7-Azabicyclo[221]heptan-7-yl}methyl)benzonitrile is a chemical compound characterized by a bicyclic structure containing a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
7-Azabicyclo[2.2.1]heptane (7-azanorbornane): Found in epibatidine, a potent acetylcholine nicotinic receptor agonist.
Tropane Alkaloids: Compounds like cocaine and atropine, which also contain bicyclic structures with nitrogen atoms.
Uniqueness
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile is unique due to its specific combination of a bicyclic structure with a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
4-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile |
InChI |
InChI=1S/C14H16N2/c15-9-11-1-3-12(4-2-11)10-16-13-5-6-14(16)8-7-13/h1-4,13-14H,5-8,10H2 |
InChI 键 |
JYENYGJCSJSPMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1N2CC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


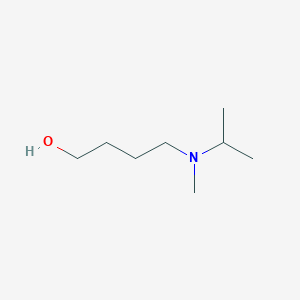
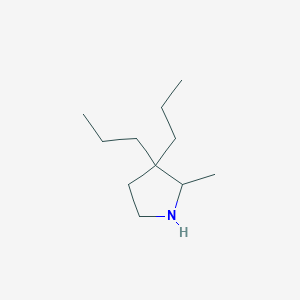
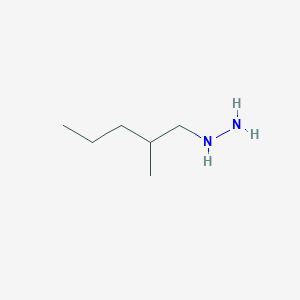
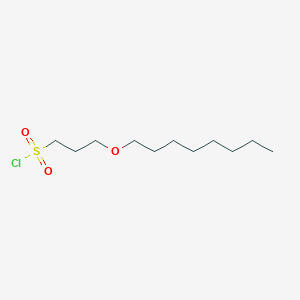
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
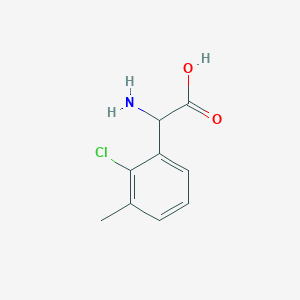


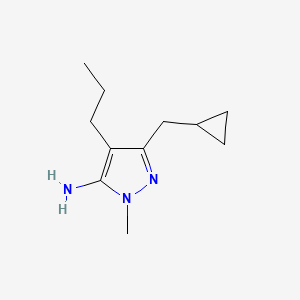
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
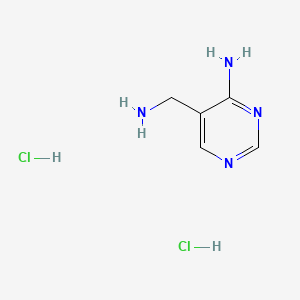
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)

